Cerestat (also known as Aptiganel Hydrochloride or CNS 1102) is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with the receptor []. NMDA receptors play a crucial role in excitatory neurotransmission in the central nervous system.
Cerestat acts by blocking the flow of ions through the NMDA receptor channel when the receptor is in an open state [, ]. This mechanism distinguishes it from competitive antagonists, which bind directly to the glutamate recognition site on the NMDA receptor.
Cerestat has been investigated extensively as a potential neuroprotective agent in various preclinical and clinical studies involving conditions such as stroke, traumatic brain injury, and spinal cord injury [, , , ].
Aptiganel hydrochloride is classified as a neuroprotective agent and an NMDA receptor antagonist. It is derived from research focused on compounds that can block excitotoxic pathways in the brain, which are implicated in neuronal damage during ischemia. The empirical formula of Aptiganel hydrochloride is .
The synthesis of Aptiganel hydrochloride involves several chemical reactions that lead to the formation of its active structure. While specific synthetic details are often proprietary, the general methodology includes:
Aptiganel hydrochloride features a complex molecular structure characterized by:
Aptiganel hydrochloride primarily participates in reactions involving:
The mechanism of action of Aptiganel hydrochloride involves:
Aptiganel hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 337.82 g/mol |
Solubility | Soluble in water |
Stability | Stable at room temperature |
Aptiganel hydrochloride has been primarily investigated for its potential applications in:
Despite its initial promise, clinical trials have shown mixed results regarding efficacy and safety, leading to calls for further research into optimized dosing regimens and combination therapies .
Aptiganel hydrochloride features a molecular weight of 339.86 g/mol and a CAS registry number of 137159-92-3. Its core structure comprises a guanidine group linked to a 1-naphthalene moiety and a 3-ethylphenyl ring with a methyl substituent on the guanidine nitrogen [5] [6]. The hydrochloride salt enhances water solubility (17 mg/mL), facilitating intravenous administration in clinical settings [6].
The molecule’s planar naphthalene system enables hydrophobic interactions within the NMDA receptor channel pore, while the ethylphenyl group contributes to steric specificity. This design allows voltage-dependent channel blockade, wherein the compound preferentially inhibits pathologically overactivated NMDA receptors under depolarizing conditions [3] [7]. Crystallographic analyses confirm that the protonated guanidine group forms ionic bonds with channel-lining residues, stabilizing the closed state of the receptor [7].
Table 1: Structural and Physicochemical Properties of Aptiganel Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₁N₃·HCl |
Molecular Weight | 339.86 g/mol |
CAS Number | 137159-92-3 |
Chemical IUPAC Name | N-(3-Ethylphenyl)-N-methyl-N''-1-naphthalenylguanidine hydrochloride |
Solubility | 17 mg/mL in water |
Key Structural Features | Guanidine backbone, 1-naphthalene, 3-ethylphenyl |
Aptiganel acts as a non-competitive NMDA receptor antagonist, binding selectively to the phencyclidine (PCP) site within the receptor-associated ion channel. This site, located deep within the channel pore, enables Aptiganel to physically obstruct ion flux upon channel activation [3] [7]. Unlike competitive antagonists (e.g., Selfotel), which compete with glutamate for surface receptors, non-competitive antagonists like Aptiganel offer theoretical advantages by functioning independently of glutamate concentration gradients [4].
The antagonist effect is voltage-dependent and use-dependent, meaning Aptiganel’s inhibitory activity increases during prolonged NMDA receptor activation—a hallmark of excitotoxic conditions like ischemia. Under such pathological depolarization, the channel conformation shifts, enhancing Aptiganel’s binding affinity. Mechanistically, this disrupts calcium and sodium influx, preventing downstream cytotoxic cascades involving nitric oxide synthase, proteases, and free radicals [3] [4]. Preclinical studies confirmed Aptiganel achieves neuroprotection at plasma concentrations >10 ng/mL, effectively reducing infarct volumes in animal stroke models [2] [7].
Table 2: Pharmacodynamic Profile of Aptiganel Hydrochloride
Parameter | Characteristic |
---|---|
Primary Target | NMDA receptor ion channel (PCP site) |
Mechanism | Non-competitive, voltage-dependent blockade |
Selectivity | High for NMDA receptor over other glutamate receptors |
Neuroprotective Pathway | Inhibition of Ca²⁺/Na⁺ influx → Attenuation of excitotoxicity |
Effective Concentration | >10 ng/mL in plasma |
Aptiganel’s development originated from efforts to translate excitotoxicity research into clinical therapies. Preceding compounds like dizocilpine (MK-801) showed neuroprotective efficacy in animal models but caused severe psychotomimetic effects. Aptiganel was engineered for improved tolerability while retaining high-affinity channel blockade [3] [7]. Phase I trials established its safety profile in healthy volunteers, though dose-limiting effects like hypertension and CNS excitation were noted [2].
Phase II studies aimed to identify a dosing regimen achieving neuroprotective plasma concentrations (>10 ng/mL). A key trial demonstrated that a 4.5-mg intravenous bolus followed by a 0.75-mg/h infusion for 12 hours achieved target concentrations with manageable side effects [2]. This regimen advanced to a pivotal Phase II/III trial (published in 2001) involving 628 acute ischemic stroke patients across 156 centers. Participants received high-dose Aptiganel (5-mg bolus + 0.75-mg/h infusion), low-dose (3-mg bolus + 0.5-mg/h infusion), or placebo within 6 hours of stroke onset [1].
The trial was suspended prematurely due to futility signals and a mortality imbalance:
These results aligned with broader failures in excitatory amino acid antagonist development. A 2003 Cochrane review of 13 glutamate modulators (11,209 patients) concluded no agent demonstrated clinical benefit, with Aptiganel showing a non-significant trend toward harm (OR 1.20 for poor functional outcome) [4]. Consequently, further development of Aptiganel was discontinued, marking it as a cautionary example of preclinical efficacy not translating to human neuroprotection.
Table 3: Key Clinical Trial Outcomes for Aptiganel Hydrochloride in Acute Stroke
Parameter | High-Dose Aptiganel | Low-Dose Aptiganel | Placebo |
---|---|---|---|
Modified Rankin Scale (90-day) | Median score = 3 | Median score = 3 | Median score = 3 |
Mortality (120-day) | 26.3%* | 22.5% | 19.2% |
NIHSS Change (Day 7) | +0.9 points* | -0.5 points | -0.8 points |
Conclusion | No efficacy; potential harm | No efficacy | Reference group |
*P < 0.05 or trending toward significance vs. placebo [1]
The discontinuation of Aptiganel underscored the complexity of excitotoxicity in human stroke, where heterogeneous patient populations, delayed treatment initiation, and redundant cell-death pathways likely diminished therapeutic efficacy. Despite its clinical failure, Aptiganel remains a structurally and mechanistically significant case study in neuroprotective drug development [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0